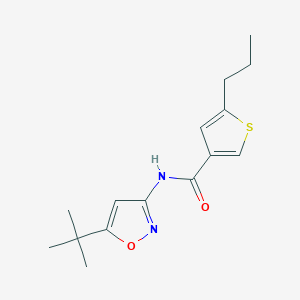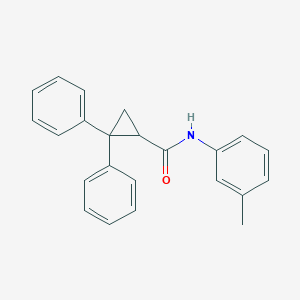
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes an indole ring, which is a common motif in many natural products and pharmaceuticals, and a pyridine ring, which is known for its aromatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol typically involves the diazotization of a pyridine derivative followed by coupling with an indole derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and the indole derivative is usually introduced in a basic medium to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and degradation of the product. Solvent recovery and recycling are also important aspects of industrial production to reduce environmental impact and improve cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines, which can be useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The indole and pyridine rings can also participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-dimethyl-3-(phenylazo)-1H-indol-2-ol: Similar structure but with a phenyl group instead of a pyridine ring.
4,7-dimethyl-3-(benzylazo)-1H-indol-2-ol: Contains a benzyl group instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol imparts unique electronic properties, making it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs with phenyl or benzyl groups.
Propriétés
IUPAC Name |
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-7-10(2)13-12(9)14(15(20)17-13)19-18-11-5-3-4-8-16-11/h3-8,17,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSZEHUWBNJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C2N=NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B5069553.png)
![1,3-bis{[(3,4-dimethylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5069567.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5069568.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069572.png)

![2,3-dimethoxy-5-(3-nitrophenyl)-5H-indeno[1,2-c]isochromen-11-one](/img/structure/B5069582.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069586.png)

![2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide](/img/structure/B5069594.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069598.png)
![1-(2-furoyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B5069606.png)


